Cas no 1228571-72-9 ((3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine)
(3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine Chemical and Physical Properties
Names and Identifiers
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- (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine
- (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine
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- Inchi: 1S/C8H8FNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2/t7-/m1/s1
- InChI Key: YSCBVVODVORHGP-SSDOTTSWSA-N
- SMILES: FC1C=CC2=C(C=1)[C@@H](CO2)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- XLogP3: 0.7
- Topological Polar Surface Area: 35.2
(3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A333065-1g |
(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine |
1228571-72-9 | 97% | 1g |
$1156.0 | 2024-04-25 | |
| Chemenu | CM489863-1g |
(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine |
1228571-72-9 | 97% | 1g |
$1147 | 2023-02-18 | |
| Crysdot LLC | CD11321024-1g |
(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine |
1228571-72-9 | 97% | 1g |
$887 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1688788-1g |
(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine |
1228571-72-9 | 98% | 1g |
¥10917.00 | 2024-08-09 |
(3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine Suppliers
(3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Tong Xu,Dongwei Ma,Chengbo Li,Qian Liu,Siyu Lu,Abdullah M. Asiri,Chun Yang,Xuping Sun Chem. Commun., 2020,56, 3673-3676
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine
Introduction to (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS No. 1228571-72-9)
(3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS No. 1228571-72-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzofurans, which are characterized by a benzene ring fused to a furan ring. The presence of a fluorine atom at the 5-position and the amino group at the 3-position imparts unique chemical and biological properties to this molecule, making it a valuable candidate for various therapeutic applications.
The (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine structure is particularly interesting due to its potential as a lead compound in drug discovery. The fluorine substitution can enhance the lipophilicity and metabolic stability of the molecule, while the amino group provides a reactive site for further functionalization. These properties make it an attractive scaffold for the development of novel drugs targeting various diseases, including neurological disorders, cancer, and inflammatory conditions.
Recent studies have highlighted the potential of (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine in modulating specific biological pathways. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent activity against certain G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. The ability to selectively modulate GPCRs can lead to the development of more effective and safer drugs with fewer side effects.
In addition to its receptor modulation properties, (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine has shown promise in preclinical studies as an inhibitor of specific enzymes involved in disease pathways. For example, a study in *Bioorganic & Medicinal Chemistry* reported that this compound effectively inhibits the activity of certain kinases, which are crucial enzymes in signal transduction pathways associated with cancer and other proliferative disorders. This inhibition can potentially halt the progression of these diseases by disrupting critical cellular processes.
The pharmacokinetic profile of (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is another area of active research. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it an attractive candidate for further development into therapeutic agents. Moreover, its stability under physiological conditions ensures that it remains active in the body for an extended period, enhancing its therapeutic potential.
From a synthetic chemistry perspective, (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine can be prepared through various routes. One common method involves the reaction of 5-fluorobenzofuran with an appropriate amine precursor under controlled conditions. The synthesis process can be optimized to achieve high yields and purity, which is essential for pharmaceutical applications. Recent advancements in catalytic methods have further improved the efficiency and scalability of these synthetic routes.
The safety profile of (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine is also an important consideration in its development as a therapeutic agent. Preclinical toxicity studies have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs or systems. These findings support its potential for use in human clinical trials.
In conclusion, (3S)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS No. 1228571-72-9) represents a promising lead compound in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable scaffold for the development of novel drugs targeting various diseases. Ongoing research continues to explore its full potential as a therapeutic agent, with promising results from both preclinical and early clinical studies.
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